2-Phenylethyl 1-acetylpiperidine-4-carboxylate
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Overview
Description
2-Phenylethyl 1-acetylpiperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethyl 1-acetylpiperidine-4-carboxylate typically involves the reaction of 1-(2-phenylethyl)-4-piperidone with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the acetylation of the piperidone to form the desired product. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
For large-scale production, the synthesis can be carried out in a continuous flow reactor, which allows for better control of reaction conditions and improved yields. The use of a continuous flow reactor also minimizes the formation of by-products and reduces the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
2-Phenylethyl 1-acetylpiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted acyl derivatives.
Scientific Research Applications
2-Phenylethyl 1-acetylpiperidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It is used in the synthesis of specialty chemicals and intermediates for the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Phenylethyl 1-acetylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
Fentanyl: N-(1-phenethyl-4-piperidinyl)propionanilide, a potent synthetic opioid analgesic.
Ocfentanil: N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide, an analog of fentanyl.
Uniqueness
2-Phenylethyl 1-acetylpiperidine-4-carboxylate is unique due to its specific structural features, which confer distinct pharmacological properties. Unlike fentanyl and its analogs, this compound may exhibit different binding affinities and selectivities for various molecular targets, making it a valuable tool in drug discovery and development.
Properties
IUPAC Name |
2-phenylethyl 1-acetylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-13(18)17-10-7-15(8-11-17)16(19)20-12-9-14-5-3-2-4-6-14/h2-6,15H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIDIMHUBKBRRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)OCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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